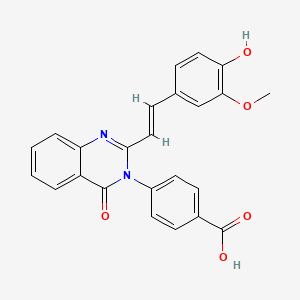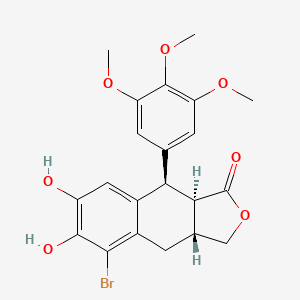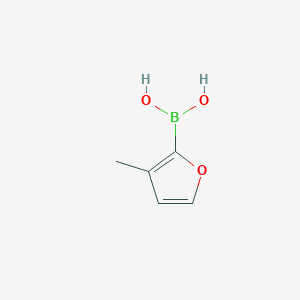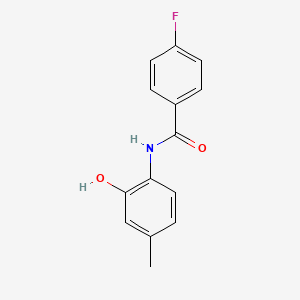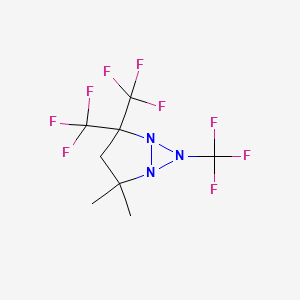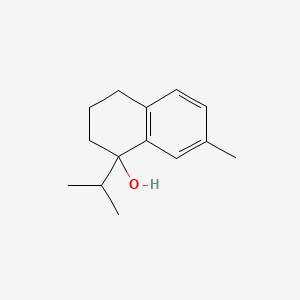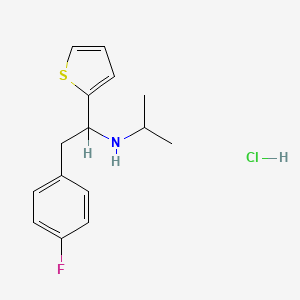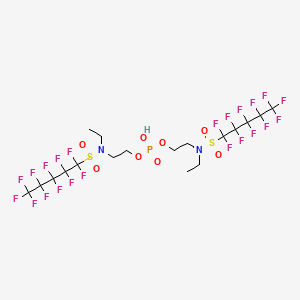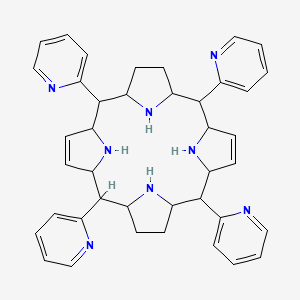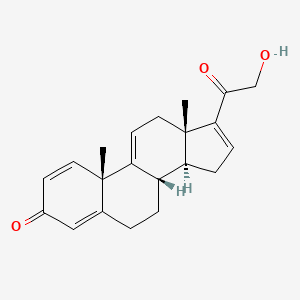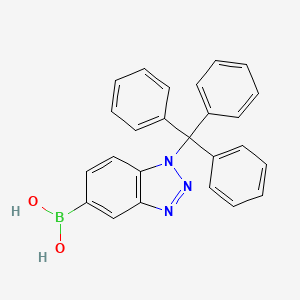
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid is a chemical compound with the molecular formula C25H20BN3O2. It is a derivative of benzotriazole, a heterocyclic compound containing a triazole ring fused to a benzene ring.
準備方法
The synthesis of (1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid typically involves the reaction of benzotriazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
化学反応の分析
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Major products formed from these reactions include boronic esters, boranes, and substituted benzotriazole derivatives .
科学的研究の応用
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, forming reversible covalent bonds . This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in the development of enzyme inhibitors and other therapeutic agents .
類似化合物との比較
(1-Trityl-1H-1,2,3-benzotriazol-5-YL)boronic acid can be compared with other boronic acid derivatives, such as:
1H-Benzotriazole-5-boronic acid pinacol ester: Similar in structure but with a pinacol ester group instead of a trityl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a benzotriazole ring.
The uniqueness of this compound lies in its trityl group, which provides steric hindrance and can influence the reactivity and stability of the compound .
特性
分子式 |
C25H20BN3O2 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
(1-tritylbenzotriazol-5-yl)boronic acid |
InChI |
InChI=1S/C25H20BN3O2/c30-26(31)22-16-17-24-23(18-22)27-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18,30-31H |
InChIキー |
UAIFQDYVIWPXDG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)N(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
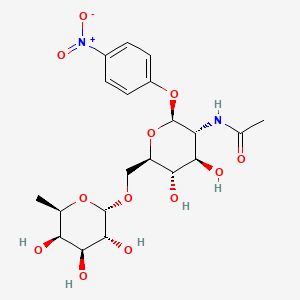
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
